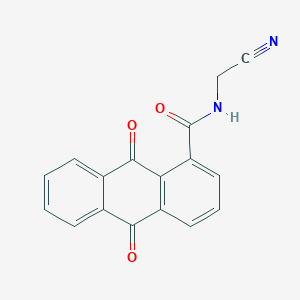
N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is a complex organic compound that features a cyanomethyl group attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of anthracene derivatives with cyanomethylating agents. One common method includes the reaction of 9,10-anthraquinone with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the cyanomethyl group under basic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide exerts its effects involves interactions with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactivity .
Comparación Con Compuestos Similares
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)pyridinium salts
- N-(cyanomethyl)isoquinolinium salts
Comparison: N-(cyanomethyl)-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to its anthracene core, which imparts distinct electronic and structural properties compared to other cyanomethyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific photophysical or chemical characteristics .
Propiedades
IUPAC Name |
N-(cyanomethyl)-9,10-dioxoanthracene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-8-9-19-17(22)13-7-3-6-12-14(13)16(21)11-5-2-1-4-10(11)15(12)20/h1-7H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCAYEBDRPKXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













